molecular formula C22H20N6S2 B15003701 4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,3,5-triazin-2-amine

4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,3,5-triazin-2-amine

Cat. No.: B15003701
M. Wt: 432.6 g/mol
InChI Key: RDAZVRTYBUVMEL-UHFFFAOYSA-N
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Description

4-{[(4-PHENYL-1,3-THIAZOL-2-YL)SULFANYL]METHYL}-6-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a thiazole ring, a tetrahydroquinoline moiety, and a triazine core

Preparation Methods

The synthesis of 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)SULFANYL]METHYL}-6-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.

    Formation of the Triazine Core: The triazine ring can be synthesized through the cyclization of appropriate nitriles or amidines.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-{[(4-PHENYL-1,3-THIAZOL-2-YL)SULFANYL]METHYL}-6-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring systems.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts like palladium or platinum.

Scientific Research Applications

4-{[(4-PHENYL-1,3-THIAZOL-2-YL)SULFANYL]METHYL}-6-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-1,3,5-TRIAZIN-2-AMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)SULFANYL]METHYL}-6-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4-{[(4-PHENYL-1,3-THIAZOL-2-YL)SULFANYL]METHYL}-6-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-1,3,5-TRIAZIN-2-AMINE can be compared with other similar compounds, such as:

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole ring.

    Tiazofurin: An anticancer drug with a triazine ring.

The uniqueness of 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)SULFANYL]METHYL}-6-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-1,3,5-TRIAZIN-2-AMINE lies in its combination of these rings, which may confer distinct biological activities and chemical properties .

Properties

Molecular Formula

C22H20N6S2

Molecular Weight

432.6 g/mol

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-yl)-6-[(4-phenyl-1,3-thiazol-2-yl)sulfanylmethyl]-1,3,5-triazin-2-amine

InChI

InChI=1S/C22H20N6S2/c23-20-25-19(14-30-22-24-17(13-29-22)15-7-2-1-3-8-15)26-21(27-20)28-12-6-10-16-9-4-5-11-18(16)28/h1-5,7-9,11,13H,6,10,12,14H2,(H2,23,25,26,27)

InChI Key

RDAZVRTYBUVMEL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=NC(=NC(=N3)N)CSC4=NC(=CS4)C5=CC=CC=C5

Origin of Product

United States

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